molecular formula C12H12F3NO B8341464 2-(4-Trifluoromethylphenyl)-4,4-dimethyl-4,5-dihydro-oxazole

2-(4-Trifluoromethylphenyl)-4,4-dimethyl-4,5-dihydro-oxazole

Cat. No. B8341464
M. Wt: 243.22 g/mol
InChI Key: YNXLTKJYQKNSKX-UHFFFAOYSA-N
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Patent
US08557872B2

Procedure details

To an ice-cold solution of 2-amino-2-methyl-1-propanol (21.4 g, 240 mmol) and triethylamine (16.8 mL, 120 mmol) in THF was added dropwise 4-trifluoromethyl benzyl chloride (25.0 g, 120 mmol). After the addition, the reaction mixture was stirred at 0° C. for 30 mins and then stirred at ambient temperature for 8 hrs. The precipitate was removed by filtration and the filtrate was concentrated by evaporating the solvent under reduced pressure. The resulting residue was treated dropwise with thionyl chloride with vigorous stirring at 0° C. After complete addition, the reaction mixture was further stirred at ambient temperature for 1 hr. Ether was poured into the reaction mixture and the precipitate was collected by filtration. The precipitate was dissolved in water and the aqueous solution was hydrolyzed with 10% (w/v) NaOH. The aqueous phase was extracted three times with ether, and the combined organic layer was washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude residue was purified by column chromatography (Hex/EtOAc=5/1) to yield the title compound (25.4 g, 87%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].C(N(CC)CC)C.[F:14][C:15]([F:25])([F:24])[C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Cl)=[CH:18][CH:17]=1>C1COCC1>[CH3:5][C:2]1([CH3:6])[CH2:3][O:4][C:20]([C:19]2[CH:18]=[CH:17][C:16]([C:15]([F:14])([F:24])[F:25])=[CH:23][CH:22]=2)=[N:1]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21.4 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 g
Type
reactant
Smiles
FC(C1=CC=C(CCl)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 8 hrs
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was treated dropwise with thionyl chloride
STIRRING
Type
STIRRING
Details
with vigorous stirring at 0° C
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred at ambient temperature for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
Ether was poured into the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ether
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (Hex/EtOAc=5/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(N=C(OC1)C1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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